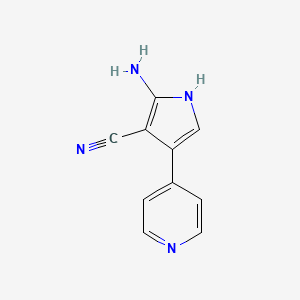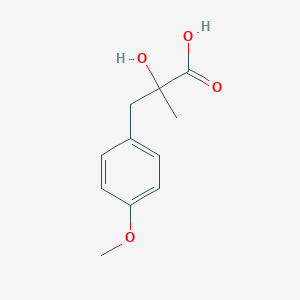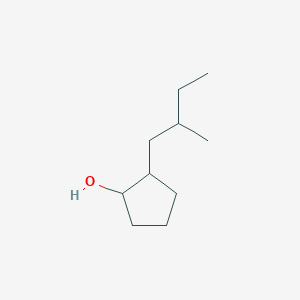![molecular formula C9H16ClF2N B13531038 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)
1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride is a synthetic compound with a unique bicyclic structure. It is characterized by the presence of two fluorine atoms and a methanamine group, making it a compound of interest in various scientific fields. The compound’s molecular formula is C9H15F2N·HCl, and it has a molecular weight of 211.68 g/mol .
Métodos De Preparación
The synthesis of 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the fluorine atoms and the methanamine group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these steps to increase yield and purity .
Análisis De Reacciones Químicas
1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methanamine group can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and fluorine atom placement.
Propiedades
Fórmula molecular |
C9H16ClF2N |
|---|---|
Peso molecular |
211.68 g/mol |
Nombre IUPAC |
[(1R,5S)-8,8-difluoro-3-bicyclo[3.2.1]octanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)7-1-2-8(9)4-6(3-7)5-12;/h6-8H,1-5,12H2;1H/t6?,7-,8+; |
Clave InChI |
YJCQONKZANIEMT-OPZYXJLOSA-N |
SMILES isomérico |
C1C[C@H]2CC(C[C@@H]1C2(F)F)CN.Cl |
SMILES canónico |
C1CC2CC(CC1C2(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)



